N-diphenoxyphosphorylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-diphenoxyphosphorylpyrimidin-2-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphoramidic acid group attached to a 2-pyrimidyl ring and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester typically involves the reaction of 2-pyrimidylamine with diphenyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-diphenoxyphosphorylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different phosphoramidic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphoramide derivatives.
Reduction: Phosphine derivatives.
Substitution: Various phosphoramidic acid derivatives depending on the nucleophile used.
Scientific Research Applications
N-diphenoxyphosphorylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Phosphoramidic acid, N-(2-pyrimidyl)-, phenyl ester
- Phosphoramidic acid, N-(2-pyrimidyl)-, methyl ester
- Phosphoramidic acid, N-(2-pyrimidyl)-, ethyl ester
Uniqueness
N-diphenoxyphosphorylpyrimidin-2-amine is unique due to the presence of two phenyl groups, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
10539-41-0 |
---|---|
Molecular Formula |
C16H14N3O3P |
Molecular Weight |
327.27 g/mol |
IUPAC Name |
N-diphenoxyphosphorylpyrimidin-2-amine |
InChI |
InChI=1S/C16H14N3O3P/c20-23(19-16-17-12-7-13-18-16,21-14-8-3-1-4-9-14)22-15-10-5-2-6-11-15/h1-13H,(H,17,18,19,20) |
InChI Key |
FGFZWTAFBHAOCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=NC=CC=N2)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=NC=CC=N2)OC3=CC=CC=C3 |
10539-41-0 | |
Synonyms |
N-(2-Pyrimidinyl)phosporamidic acid diphenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.